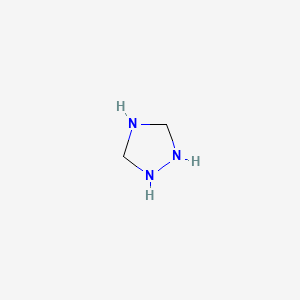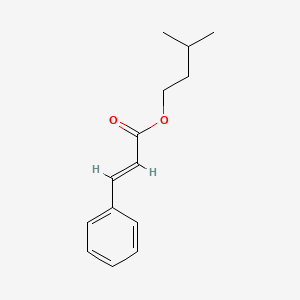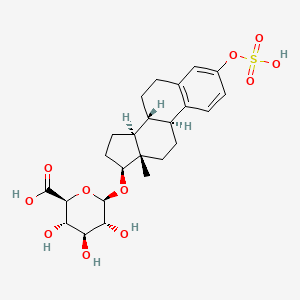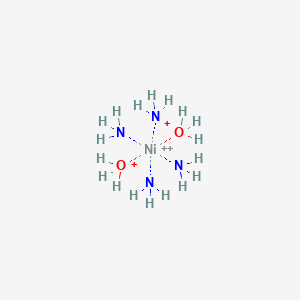
tetraamminediaquanickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamminediaquanickel(2+) is a nickel coordination entity.
Aplicaciones Científicas De Investigación
Structural and Ligand Flexibility Studies Tetraamminediaquanickel(II) offers insights into the structural flexibility and ligand behavior of metal complexes. Meyer, Kircher, and Pritzkow (2003) synthesized unique tetranickel(II) complexes, highlighting the structural flexibility of quadruply bridging azide in these complexes (Meyer, Kircher, & Pritzkow, 2003).
Synthesis and Crystal Structure The synthesis and crystal structure of a tetranickel(II) complex, which includes tetraamminediaquanickel(II), were reported by Kruger and McKee (1997). This study emphasizes the importance of macrocyclic ligands and the unique binding modes in such metal complexes (Kruger & McKee, 1997).
Materials Science and Pharmaceutical Research In the field of materials science, tetraamminediaquanickel(II) can be instrumental. For instance, Sun (2009) discussed the concept of the materials science tetrahedron (MST), which interrelates structure, properties, performance, and processing of drugs, potentially including metal complexes like tetraamminediaquanickel(II) (Sun, 2009).
Educational Applications The compound's use extends to educational methods. Mozeika, Cedere, and Gedrovics (2010) developed the TETRA-method, employing a tetrahedral spatial mind model, potentially including tetraamminediaquanickel(II) for understanding thematic interconnections in chemistry education (Mozeika, Cedere, & Gedrovics, 2010).
Propiedades
Nombre del producto |
tetraamminediaquanickel(II) |
|---|---|
Fórmula molecular |
H18N4NiO2+4 |
Peso molecular |
164.86 g/mol |
Nombre IUPAC |
dioxidanium;azane;nickel(2+) |
InChI |
InChI=1S/4H3N.Ni.2H2O/h4*1H3;;2*1H2/q;;;;+2;;/p+2 |
Clave InChI |
WRYRPCCQFHGQPU-UHFFFAOYSA-P |
SMILES canónico |
N.N.N.N.[OH3+].[OH3+].[Ni+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![H2[(OH)2B(mu-OO)2B(OH)2]](/img/structure/B1236615.png)

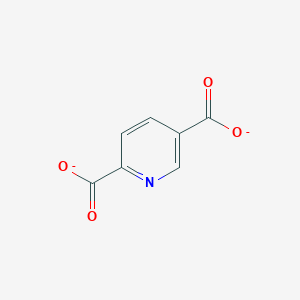


![17-Ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene](/img/structure/B1236622.png)
